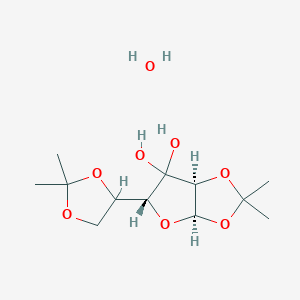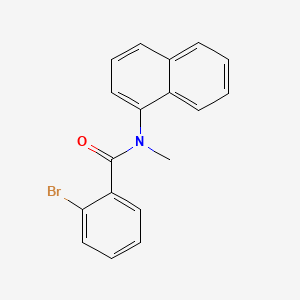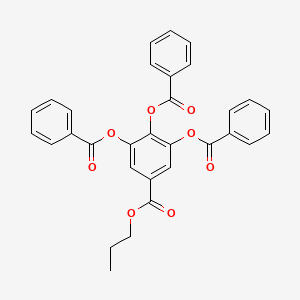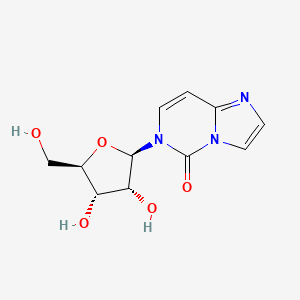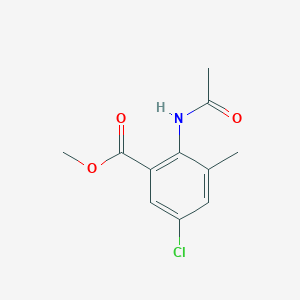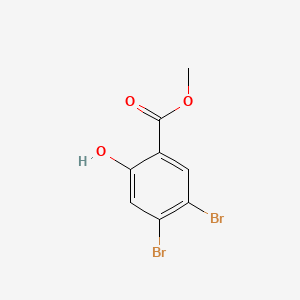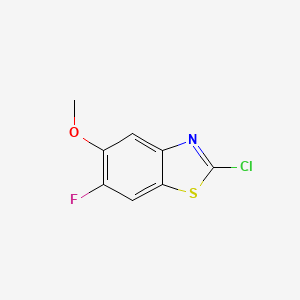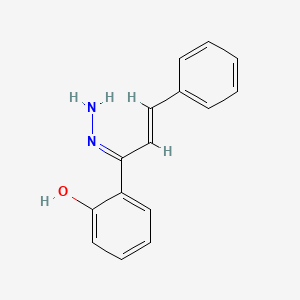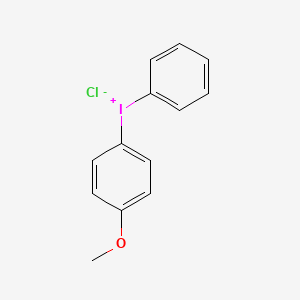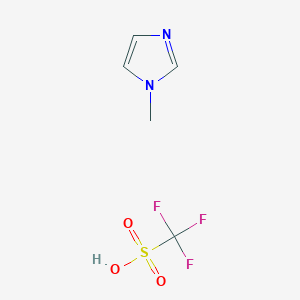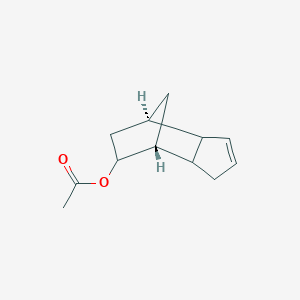
Tricyclodecenyl acetate
Vue d'ensemble
Description
Tricyclodecenyl acetate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tricyclodecenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tricyclodecenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Discovery
It is utilized in drug discovery, specifically in lead finding, target-templated in situ chemistry, proteomics, and DNA research (Kolb & Sharpless, 2003).
Catalyst in Polymerization
The compound serves as a catalyst in the low-pressure copolymerization of CO2 and cyclohexene oxide to produce poly(cyclohexene carbonate) (Kember, White, & Williams, 2009).
Perfume Formulation
It can be used to synthesize formic-acetic and formic-propionic acid diesters, which have pleasant odors and are used in perfume formulations (Mamedov & Makhmudova, 2013). Additionally, tricyclic diesters like tricyclodec-3,8-diyl diacetate are used in perfume compositions for their pleasant smell and citrus scent (Mamedov, Makhmudova, Rasulova, & Abdullaeva, 2018).
Chemotaxonomical Markers
Triterpenyl acetates, related to tricyclodecenyl acetate, have potential as biomarkers in soil for tracking past vegetation changes in palaeoenvironmental studies (Lavrieux et al., 2011).
Chemical Synthesis
Tricyclodecenone is obtained with high selectivity in the presence of palladium(II) acetate and benzoquinone, showcasing its role in chemical synthesis processes (Skumov & Balbolov, 2000).
Medicinal Applications
Tricyclic drugs, a category related to tricyclodecenyl acetate, are significant in treating depressive disorders, improving cognitive functioning and affects early in the treatment (Katz et al., 1987).
Environmental Analysis
Techniques involving triclocarban, a compound related to tricyclodecenyl acetate, are used to analyze environmental samples for contaminants like triclocarban, indicating its application in environmental science (Halden & Paull, 2004).
Propriétés
IUPAC Name |
[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/t8-,9?,10?,11-,12?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVQNSFGUOIKFF-FTLHOPIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC1C3C2C=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@H]2C[C@@H]1C3C2C=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclodecenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,3S,6S,7R,9S)-4-azatricyclo[4.2.1.03,7]nonan-9-yl]methanol](/img/structure/B8122755.png)

